5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid
Description
5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 5-position of the aromatic ring and a complex ether substituent at the 2-position. The 2-substituent consists of an ethoxy chain terminated by a tetrahydropyran (oxane) ring.
Properties
IUPAC Name |
5-chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO5/c15-10-4-5-12(11(9-10)14(16)17)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNFSLWVIQWXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610250 | |
| Record name | 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834869-35-1 | |
| Record name | 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloro group to the benzoic acid core.
Etherification: Formation of the ethoxy linkage through a nucleophilic substitution reaction.
Oxane Ring Formation: Cyclization to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid involves its interaction with specific molecular targets. The chloro group and the oxane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
5-Chloro-2-(2-methoxyethoxy)benzoic acid (CID 4176150)
- Molecular Formula : C₁₀H₁₁ClO₄
- Key Differences : Replaces the oxane ring with a methoxy group.
- Properties : Simpler structure with lower steric hindrance; reduced hydrogen-bonding capacity compared to the oxane-containing analog. Predicted to have higher aqueous solubility due to the smaller substituent .
5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid (CAS 938379-26-1) Molecular Formula: C₁₅H₁₃ClO₃ Key Differences: Substitutes the ethoxy-oxane chain with a benzyloxy group. Properties: Increased aromaticity and lipophilicity, likely enhancing membrane permeability but reducing solubility in polar solvents.
5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride (CAS 1375473-45-2) Molecular Formula: C₁₁H₁₅Cl₂NO₃ Key Differences: Incorporates a dimethylamino group in the ethoxy chain and exists as a hydrochloride salt. Properties: The cationic amino group enhances water solubility and may improve bioavailability. The hydrochloride salt further increases polarity, making it suitable for injectable formulations .
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1075243-52-5)
- Molecular Formula : C₉H₆ClF₃O₃
- Key Differences : Features a trifluoroethoxy group instead of the oxane-ethoxy chain.
- Properties : The electron-withdrawing trifluoromethyl group increases acidity (pKa ~1.5–2.0) and metabolic stability, but may reduce solubility due to enhanced lipophilicity .
Physical and Chemical Properties
| Compound | Melting Point (°C) | Solubility Trends | Hydrogen-Bonding Sites |
|---|---|---|---|
| 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid* | Not reported | Moderate (polar solvents) | 3 (COOH, ether O) |
| 5-Chloro-2-(2-methoxyethoxy)benzoic acid | Not reported | High (water, ethanol) | 2 (COOH, ether O) |
| 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid 3e | 227–230 | Low (non-polar solvents) | 3 (COOH, NH, Cl) |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | Not reported | Low (THF, ethanol) | 4 (COOH, amide, ether O) |
*Predicted based on structural analogs.
Biological Activity
5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a chloro group and an oxan-2-yloxy ethoxy moiety. Its molecular formula is , with a molecular weight of approximately 252.26 g/mol. The unique structural elements contribute to its reactivity and interaction with biological targets.
The biological activity of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the chloro group and the oxane ring enhances its binding affinity, potentially leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Investigations have indicated that it may possess anti-inflammatory capabilities, which could be beneficial in treating inflammatory diseases.
Research Findings
Recent studies have explored the compound's efficacy in various biological assays. For instance:
- Antimicrobial Assays : In vitro tests demonstrated that 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid showed significant inhibition against specific bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.
- Anti-inflammatory Studies : The compound was evaluated for its ability to reduce inflammation markers in cell cultures, showing promising results that warrant further exploration in vivo.
- Enzymatic Inhibition : Research has indicated that this compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, suggesting a potential mechanism for its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxybenzoic acid | Methoxy group instead of oxane | Antimicrobial, anti-inflammatory |
| 2-Chloro-5-(methylthio)benzoic acid | Methylthio group | Antimicrobial |
| 5-Chloro-2-[2-(ethoxy)ethoxy]benzoic acid | Ethoxy instead of oxane | Limited studies available |
The presence of the oxane ring in 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is believed to enhance its biological activity compared to other derivatives.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent.
- Case Study on Anti-inflammatory Properties : In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, supporting its use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
